molecular formula C12H11ClN6O3 B2392682 ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate CAS No. 681851-71-8

ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2392682
CAS No.: 681851-71-8
M. Wt: 322.71
InChI Key: WDPUQPVIFCAYLD-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrrole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced through a condensation reaction involving a suitable pyrrole precursor.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the triazole and pyrrole rings.

    Cyclization Reactions: The presence of multiple reactive sites allows for the formation of additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazole derivatives, while oxidation and reduction can modify the electronic properties of the rings.

Scientific Research Applications

Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Agrochemicals: The compound can be used as a precursor for the synthesis of novel pesticides or herbicides.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(bromomethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(hydroxymethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(methyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate

Biological Activity

Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 681851-71-8) is a synthetic compound that belongs to the class of oxadiazole and triazole derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁ClN₆O₃, with a molecular weight of 322.71 g/mol. The structure features a chloromethyl group and a pyrrole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₆O₃
Molecular Weight322.71 g/mol
CAS Number681851-71-8
MDL NumberMFCD03766116
Hazard ClassificationIrritant

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Research has indicated that derivatives exhibit IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines such as ovarian (OVXF 899) and pleural mesothelioma (PXF 1752) .

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. Studies have reported that derivatives exhibit activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Properties

Research indicates that oxadiazole-based compounds can inhibit fungal growth by disrupting cellular processes. The presence of the triazole ring enhances this activity by targeting fungal enzymes involved in sterol biosynthesis .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, there are indications that these compounds may possess:

  • Anti-inflammatory properties : Compounds have shown potential in reducing inflammation markers in vitro.
  • Antiviral effects : Certain derivatives are being evaluated for their efficacy against viral infections.

Study on Anticancer Activity

A study published in Nature Reviews demonstrated that a derivative of this compound exhibited selective toxicity towards human cancer cell lines while sparing normal cells .

Antibacterial Testing

In another investigation focusing on antibacterial activity, various derivatives were tested against E. coli and Pseudomonas aeruginosa. Results showed that several compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antibacterial potential .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O3/c1-2-21-12(20)9-8(7-13)19(17-14-9)11-10(15-22-16-11)18-5-3-4-6-18/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPUQPVIFCAYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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